molecular formula C16H15N3O6 B2507920 N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899977-97-0

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2507920
CAS No.: 899977-97-0
M. Wt: 345.311
InChI Key: CSXQHCRPKNGPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features two aromatic rings substituted with methoxy and nitro groups, connected by an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to its oxalamide linkage, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-12-7-8-13(14(9-12)25-2)18-16(21)15(20)17-10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXQHCRPKNGPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.